molecular formula C12H23NO B1595832 Undecyl isocyanate CAS No. 2411-58-7

Undecyl isocyanate

Cat. No. B1595832
CAS RN: 2411-58-7
M. Wt: 197.32 g/mol
InChI Key: JXAYHHMVMJVFPQ-UHFFFAOYSA-N
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Description

Undecyl isocyanate, also known as n-undecylisocyanate, is an alkyl isocyanate . It is a type of organic compound that contains an isocyanate group .


Synthesis Analysis

Undecyl isocyanate can be synthesized by reacting lauroyl chloride with sodium azide . The synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .


Molecular Structure Analysis

The molecular formula of Undecyl isocyanate is C12H23NO . It has a molecular weight of 197.32 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Undecyl isocyanate has a boiling point of 103 °C/3 mmHg (lit.) and a density of 0.868 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.44 (lit.) .

Scientific Research Applications

Thermal Transitions in Poly(n-undecyl isocyanate)

Poly(n-undecyl isocyanate) (PUDIC) undergoes various thermal transitions, including side-chain melting and crystal-liquid crystal transitions. The degree of degradation into n-undecyl isocyanurate trimer affects these transitions, leading to variations in thermal behavior observed in DSC thermograms. This research is significant in understanding the thermal properties of polymers with undecyl isocyanate components (Hsieh et al., 2008).

Substitutes for Arylsulfonyl Isocyanates

Research has been conducted on finding substitutes for arylsulfonyl isocyanates, commonly used in the production of carbamates and ureas. Dimethylaminopyridinium carbamoylides are proposed as safer, non-hazardous alternatives (Sa̧czewski et al., 2006).

Photocatalysis in Polythiourethane Networks

Photocatalysis using photobase generators in the polymerization of thiols with isocyanate has been studied. This research provides insights into the use of different catalysts and their impact on the polymerization process, relevant to undecyl isocyanate applications (Salmi et al., 2016).

Starch Carbamate Synthesis

The synthesis of starch carbamates using isocyanates with varying alkyl chain lengths, including undecyl isocyanate, has been explored. This research contributes to the development of different polymers with specific properties (Engelmann et al., 2001).

Formation of Adducts and Oligomers

The formation of adducts and oligomers with isocyanates, including mono-isocyanates like undecyl isocyanate, has been investigated. This study is crucial for understanding the chemical properties and potential applications of isocyanate-based polymers (Polenz et al., 2014).

Bio-Based Polyurethane Dispersion

A study on the synthesis of bio-based waterborne polyurethane dispersions using diisocyanates derived from undecylenic acid emphasizes the potential of undecyl isocyanate in creating environmentally friendly polyurethane products (Fu et al., 2014).

Safety And Hazards

Undecyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanatoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAYHHMVMJVFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325483
Record name Undecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl isocyanate

CAS RN

2411-58-7
Record name 2411-58-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Undecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Undecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Undecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Undecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Undecyl isocyanate

Citations

For This Compound
73
Citations
B Durairaj, ET Samulski, MT Shaw - Macromolecules, 1990 - ACS Publications
… We chose undecyl isocyanate as our base polymer because it appears to be the upper … Here we report the synthesis of homopolymers and 50:50 copolymers of undecyl isocyanate with …
Number of citations: 23 pubs.acs.org
YJ Li, KS Ho, WT Lo, SS Yang, L Chao… - Journal of applied …, 2010 - Wiley Online Library
Poly(n‐undecyl isocyanate) (PUDIC)/n‐dodecylbenzenesulfonic acid (DBSA)‐doped polyaniline (PANIDBSA) polyblend was prepared and the effect of the H‐bonding between these …
Number of citations: 2 onlinelibrary.wiley.com
JH Saunders, RJ Slocombe - Chemical reviews, 1948 - ACS Publications
… usually good, as in the case of undecyl isocyanate, which was obtained in 81-86 per cent yield (2). A complete survey of such preparations reported in the literature is given by Smith (96…
Number of citations: 291 pubs.acs.org
BZ Hsieh, HY Chuang, L Chao, YJ Huang… - … degradation and stability, 2008 - Elsevier
The first-order thermal transitions including side-chain melting, crystal-LC, biphasic chimney-like, and isotropic transitions of poly(n-undecyl isocyanate) (PUDIC) were investigated by …
Number of citations: 1 www.sciencedirect.com
B Durairaj, AW Dimock, ET Samulski… - Journal of Polymer …, 1989 - Wiley Online Library
… , undecyl isocyanate and copolymers of undecyl isocyanate. Based on the results, general mechanisms of the thermal decomposition of poly(alky1 isocyanate)s are proposed. …
Number of citations: 30 onlinelibrary.wiley.com
GB Butler, SB Monroe - Journal of Macromolecular Science …, 1971 - Taylor & Francis
… 9-Decenyl isocyanate was prepared by following the procedure outlined by Allen and Bell [9] for synthesizing undecyl isocyanate. Into a 3-liter, three-necked flask, equipped with a …
Number of citations: 5 www.tandfonline.com
CFH Allen - Organic Syntheses, 1955 - cir.nii.ac.jp
Undecyl isocyanate | CiNii Research … Undecyl isocyanate …
Number of citations: 31 cir.nii.ac.jp
G Engelmann, E Bonatz, I Bechthold, G Rafler - Starch‐Stärke, 2001 - Wiley Online Library
… 1-Undecyl isocyanate (3) used in our experiments is not mixable with DMSO at room temperature. For a better handling we transformed the liquid isocyanate 3 into a blocked isocyanate …
Number of citations: 18 onlinelibrary.wiley.com
P Robson, PRH Speakman - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… The alkanamidates decomposed thermally to give undecyl isocyanate by a concerted intramolecular process which did not involve the formation of a nitrene intermediate. Dodecanoyl …
Number of citations: 24 pubs.rsc.org
M Silva, RS Mello, MA Farrukh, J Venturini… - The Journal of …, 2009 - ACS Publications
… (ii) at phosphorus, giving an unstable intermediate that undergoes a Lossen rearrangement yielding a series of derivatives including N,N-dialkylurea, undecylamine, undecyl isocyanate…
Number of citations: 33 pubs.acs.org

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